molecular formula C7H7BrO B1282558 3-(Bromomethyl)phenol CAS No. 74597-04-9

3-(Bromomethyl)phenol

Cat. No. B1282558
CAS RN: 74597-04-9
M. Wt: 187.03 g/mol
InChI Key: JHQONOCFAYZOEQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)phenol is a brominated aromatic compound that is of interest in various chemical syntheses and research studies. While the provided papers do not directly discuss 3-(Bromomethyl)phenol, they do provide insights into related brominated phenolic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 3-(Bromomethyl)phenol.

Synthesis Analysis

The synthesis of brominated phenolic compounds often involves halogenation reactions or functional group transformations. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, 3-bromo-5-methylphenol is prepared from 3-bromotoluene using a one-pot C-H activation/borylation/oxidation sequence . These methods suggest that the synthesis of 3-(Bromomethyl)phenol could potentially be carried out through similar halogenation strategies or by functionalizing existing bromophenol compounds.

Molecular Structure Analysis

The molecular structure of brominated phenolic compounds is often characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. For example, the crystal structure of a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was determined using X-ray diffraction, and its molecular geometry was compared with DFT calculations . The importance of intramolecular hydrogen bonding in stabilizing the structure of ortho-hydroxyaryl Schiff bases has also been highlighted . These studies indicate that 3-(Bromomethyl)phenol would likely exhibit similar structural features, including the potential for intramolecular hydrogen bonding.

Chemical Reactions Analysis

Brominated phenolic compounds participate in various chemical reactions, including cyclo-oligomerization and solvolytic reactions with alcohols and phenols . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or as a site for further functionalization. The studies suggest that 3-(Bromomethyl)phenol could also undergo similar reactions, making it a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds can be studied using vibrational spectroscopy and computational methods . The inductive effect of the bromine atom affects the molecule's electronic structure and reactivity . The presence of bromine in the ortho position to the hydroxyl group can lead to significant changes in the compound's acidity, boiling point, and solubility. These properties are crucial for the practical application and handling of 3-(Bromomethyl)phenol in a laboratory or industrial setting.

Scientific Research Applications

1. As a Model for the Active Site of Type 3 Copper Proteins

  • Research has explored the use of 3-(bromomethyl)phenol derivatives in modeling the active site of type 3 copper proteins. These models help to understand the influence of a thioether group near the metal site, which is critical for the functioning of these proteins (Merkel et al., 2005).

2. In Synthesis of Quinolinic Acid-Phenyl Ether (Thioether)

  • 3-(Bromomethyl)phenol is used in the synthesis of quinolinic acid-phenyl ether (Thioether). This demonstrates its utility in facilitating complex chemical reactions, especially in the synthesis of unique chemical compounds (Gao Wen-tao, 2007).

3. In Micellar Media Reactions

  • This compound plays a role in the study of reactions within micellar media. It's been found that systems based on cationic surfactants, particularly with 3-(bromomethyl)phenol, show high reactivity due to the formation of pi-cation complexes (Currie, 2004).

4. In Cyclo-oligomerization of Acid Derivatives

  • It's used in the cyclo-oligomerization of 3-aryl-2-propenoic acid derivatives, showcasing its versatility in synthesizing various organic compounds (Zulykama & Perumal, 2009).

5. In Vibrational Spectroscopy Studies

  • 3-(Bromomethyl)phenol is instrumental in vibrational spectroscopy studies, such as FT-IR and FT-Raman spectra analysis. This research aids in understanding the molecular geometry and vibrational frequencies of similar compounds (Mahadevan et al., 2011).

6. In Synthesis of Enantiomerically Pure Compounds

  • This compound is involved in the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts, which are important in the production of specific pharmaceuticals and fine chemicals (Martelli et al., 2011).

7. In Bromination Kinetics Studies

  • It's used in studies analyzing the bromination kinetics of phenolic compounds, crucial for understanding chemical reactions in aqueous solutions (Guo & Lin, 2009).

Safety And Hazards

“3-(Bromomethyl)phenol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-(bromomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQONOCFAYZOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548111
Record name 3-(Bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)phenol

CAS RN

74597-04-9
Record name 3-(Bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BROMOMETHYL)PHENOL
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-[(Hydroxy)methyl]phenol was dissolved in acetonitrile (300 ml) and dichloromethane (900 ml) and the resulting mixture was poured in the flask kept under argon; magnetic stirring was set on. The solution was then cooled with an ice bath and carbon tetrabromide and triphenilphosphine were added. The latter was added in small portions in order to maintain the temperature at ca. 2-3° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxybenzyl alcohol (4 g, 32.2 mmoles) in methylene chloride (250 ml), cooled at 0° C., tetrabromomethane (12.82 g, 38.6 mmoles) and triphenylphosphine (12.67 g, 48.3 mmoles) are added. The mixture is kept under stirring at 0° C. for 10 minutes, then evaporated at reduced pressure. The crude product is purified by chromatography on silica gel eluting with n-hexane/ethyl acetate 8/2. 3.5 g of the expected compound are obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step Two
Quantity
12.67 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

At 0° C. and under a nitrogen atmosphere carbontetrabromide (28.05 g) was added over a period of 20 min to a suspension of 3-hydroxybenzylalcohol (7 g) and triphenylphosphine (22.18 g) in dichloromethane (250 ml). After stirring for 1 h at 0° C., the reaction mixture was concentrated in vacuo. The residue was chromatographed on silica gel in heptane/ethyl acetate=2/1 (v/v) as eluent. Yield: 10 g. MS-ESI: [M−H]-=184.8/186.8
Quantity
28.05 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
22.18 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 50 mL RB flask fitted with magnetic stirrer was charged 15 mL of dichloromethane. To the stirred solvent was added 3-hydroxymethyl-phenol (0.5 g, 4.03 mmol). The RM was brought to 0° C. and phosphorous tribromide (1.6 g, 0.56 mL, 6.04 mmol) was added drop wise. After addition, the RM was stirred at RT for 1 h. After 1 h, the RM was diluted with dichloromethane (25 mL) and the organic layer was washed with water (20 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as brown solid. (0.65 g, yield: 86.3%); MS (ESI, 120 eV): m/z=187.0 (M+H)+; 1H NMR (300 MHz, CDCl3): δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (bro s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
86.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)phenol
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Reactant of Route 6
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Citations

For This Compound
32
Citations
Y Hu, H Zeng, J Jiang, S Yang, J Huang, J Chen… - Bio-Design and …, 2021 - Springer
Purpose Skin pigmentation disorders, such as vitiligo and melasma, are difficult to diagnose in the early stages, but abnormal tyrosinase levels and tyrosinase activity are potential …
Number of citations: 2 link.springer.com
AG Cairns, SJ McQuaker, MP Murphy… - … Medicine: Volume II …, 2015 - Springer
Small molecules can be physicochemically targeted to mitochondria using the lipophilic alkyltriphenylphosphonium (TPP) group. Once in the mitochondria the TPP-conjugate can detect …
Number of citations: 26 link.springer.com
SY Park, M Won, JS Kim, MH Lee - Sensors and Actuators B: Chemical, 2020 - Elsevier
… Probe 1 was prepared by a condensation of naphthalimide derivative 2 with 3-bromomethyl phenol 3 as depicted in Scheme S1. Precursors including 2 and 3 were prepared by …
Number of citations: 18 www.sciencedirect.com
J Song, J Yu, K Sun, Z Chen, X Xing, Y Yang… - … of Photochemistry and …, 2023 - Elsevier
Tyrosinase (TYR) detection will be crucial in the prevention and early diagnosis of some illnesses, including epilepsy, albinism, and melanoma, due to the close linkage of abnormal …
Number of citations: 2 www.sciencedirect.com
A Wissner, RE Schaub, PE Sum… - Journal of medicinal …, 1986 - ACS Publications
Racemic analogues of platelet activating factor (PAF) in which the methylene bridge separating thephosphate and trimethylammonium moieties is altered in length (7a-f) have been …
Number of citations: 49 pubs.acs.org
AG Cairns, SJ McQuaker, MP Murphy, RC Hartley - Methods Mol. Biol, 2021 - Springer
Small molecules can be physicochemically targeted to the mitochondrial matrix using the lipophilic alkyltriphenylphosphonium (TPP) group. Once in the mitochondria the TPP conjugate …
Number of citations: 3 link.springer.com
S Wu, B Wang, Y Zhang, EHM Elageed, H Wu… - Journal of Molecular …, 2016 - Elsevier
… 3-(2-Phenolic hydroxyl)imidazole, 3-(4-phenolic hydroxyl)imidazole and 3-bromomethyl-phenol were synthesized according to the literature with minor modification [60], [61]. NMR …
Number of citations: 48 www.sciencedirect.com
JB Miller, DL Fields, DD Reynolds - The Journal of Organic …, 1965 - ACS Publications
… 4-Acetoxy-2-( N-acetyl-N-benzylaminomethyl)-3-bromomethylphenol.— To a mixture of19.0 g. (0.05 mole) of 2,3-bis(bromometbyl)hydroquinone diacetate,912.6g. …
Number of citations: 6 pubs.acs.org
AG Cairns, SJ McQuaker, MP Murphy… - … Medicine: Volume 1 …, 2021 - Springer
Small molecules can be physicochemically targeted to the mitochondrial matrix using the lipophilic alkyltriphenylphosphonium (TPP) group. Once in the mitochondria the TPP conjugate …
Number of citations: 0 link.springer.com
AJ Nawara-Hultzsch, JD Hackenberg, B Punji… - ACS …, 2013 - ACS Publications
Both the bisphosphine and bisphosphinite pincer complexes ( tBu4 PCP)IrH 2 and ( tBu4 POCOP)IrH 2 can cocatalyze alkane metathesis in tandem with olefin metathesis catalysts, but …
Number of citations: 59 pubs.acs.org

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